molecular formula C16H17N3O2 B2895148 2-{[1-(4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034365-78-9

2-{[1-(4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2895148
CAS No.: 2034365-78-9
M. Wt: 283.331
InChI Key: ASZDKBVCBQIJHN-UHFFFAOYSA-N
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Description

2-{[1-(4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidin-2-yloxy group attached to a pyrrolidin-1-yl moiety, with a p-tolyl group linked to a methanone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidin-2-yloxy intermediate, which is then reacted with a pyrrolidine derivative. The final step involves the introduction of the p-tolyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanone group to a corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrimidin-2-yloxy derivatives.

Scientific Research Applications

2-{[1-(4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has found applications in various scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-yloxy group may facilitate binding to active sites, while the p-tolyl group can enhance the compound’s stability and bioavailability. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(p-tolyl)methanone
  • (3-(Pyrimidin-2-yloxy)piperidin-1-yl)(p-tolyl)methanone
  • (3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(m-tolyl)methanone

Uniqueness

2-{[1-(4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the pyrimidin-2-yloxy group allows for versatile chemical modifications, while the p-tolyl group enhances its potential therapeutic properties.

Properties

IUPAC Name

(4-methylphenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12-3-5-13(6-4-12)15(20)19-10-7-14(11-19)21-16-17-8-2-9-18-16/h2-6,8-9,14H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZDKBVCBQIJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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